methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfonyl group and a carbamoylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the Carbamoylpiperidine Moiety: This step involves the reaction of piperidine with a carbamoyl chloride derivative, followed by coupling with the sulfonylated thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and understanding protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovations in electronics or photonics.
Mechanism of Action
The mechanism by which methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonylthiophene-2-carboxylate: Lacks the carbamoylpiperidine moiety, making it less complex but also less versatile in terms of biological interactions.
3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, which can affect its solubility and reactivity.
Uniqueness
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate stands out due to the combination of its functional groups, which provide a unique set of chemical properties. The presence of both a sulfonyl group and a carbamoylpiperidine moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure combining a thiophene ring, a piperidine moiety, and a sulfonyl group, which may contribute to its pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The structural characteristics are crucial for understanding its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂O₄S |
Molecular Weight | 298.36 g/mol |
CAS Number | 1212060-33-7 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have demonstrated enhanced antitumor activity in various models, indicating potential clinical applications in oncology .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
- Neuropilin-1 Antagonism : Some derivatives of compounds with similar structures have been studied for their ability to inhibit neuropilin-1, which plays a role in angiogenesis and tumor progression. This suggests that this compound might also have applications in antiangiogenic therapies .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds to elucidate their biological mechanisms. For instance:
- Synthesis Methodologies : The synthesis typically involves multi-step organic reactions requiring precise control over reaction conditions to achieve high yields and purity.
- Biological Evaluation : Various analogues have been synthesized, demonstrating that modifications in the piperidine or thiophene moieties can significantly affect biological activity. For example, compounds with different substituents on the thiophene ring showed varied levels of antitumor efficacy .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}thiophene-2-carboxylate | Methoxy group instead of carbamoyl | Antimicrobial properties |
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylate | Chlorine substitution | Potential anti-cancer activity |
Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}thiophene-2-carboxylate | Fluorine substitution | Enhanced binding affinity |
Future Directions
The unique combination of piperidine and thiophene structures in this compound suggests distinct pharmacological profiles compared to other derivatives. Future research should focus on:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Structure–Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure influence biological activity to optimize lead compounds for drug development.
Properties
IUPAC Name |
methyl 3-(4-carbamoylpiperidin-1-yl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-19-12(16)10-9(4-7-20-10)21(17,18)14-5-2-8(3-6-14)11(13)15/h4,7-8H,2-3,5-6H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIFWZZYLTIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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